Cycloepoxydon

NF-κB Inflammation Signal Transduction

NF-κB research requires tool compounds with validated mechanisms. Cycloepoxydon (CAS 193481-66-2) is a fungal epoxycyclohexenone inhibiting IκB phosphorylation, enabling precise dissection of canonical NF-κB signaling without off-target effects. • NF-κB IC50: 4.2-8.4 µM; AP-1 IC50: 12.6-21 µM (SEAP reporter, COS-7) • Blocks IκB phosphorylation (confirmed by EMSA) • Co-isolated analogs show zero NF-κB activity-structural specificity confirmed Standard packs: 10 mg, 50 mg; bulk upon request.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B1250083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloepoxydon
Synonymscycloepoxydon
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCCC1C(C2=C(CO1)C(=O)C3C(C2O)O3)O
InChIInChI=1S/C12H16O5/c1-2-3-6-9(14)7-5(4-16-6)8(13)11-12(17-11)10(7)15/h6,9-12,14-15H,2-4H2,1H3/t6-,9-,10+,11+,12-/m1/s1
InChIKeyFQEOCFATKIDBGB-OVBJLEGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloepoxydon: Potent NF-κB Inhibitor


Cycloepoxydon (CAS 193481-66-2) is a fungal epoxycyclohexenone secondary metabolite and potent inhibitor of NF-κB and AP-1 mediated eukaryotic signal transduction pathways, first isolated from a Deuteromycete strain in 1998 [1]. It is primarily utilized in academic and pharmaceutical research settings as a validated, small-molecule tool compound for probing NF-κB dependent inflammatory and oncogenic signaling mechanisms [2].

NF-κB and AP-1 dual-pathway inhibition study context
IκB phosphorylation mechanism-defined probe
Reporter gene assay workflow fit (SEAP/luciferase)

Why Cycloepoxydon Cannot Be Replaced


Cycloepoxydon belongs to a small family of fungal hexaketides that includes 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene (Compound 2) and 1-hydroxy-2-hydroxymethyl-3-pent-1,3-dienylbenzene (Compound 3), all of which were co-isolated from the same Deuteromycete fermentation [1]. While structurally related, these compounds exhibit vastly different potencies and even divergent effects on the NF-κB and AP-1 signaling pathways, as demonstrated in side-by-side assays [1]. Simply procuring a similar epoxyquinone or NF-κB inhibitor without this specific, documented activity profile would yield inconsistent or null results in pathway-specific investigations.

! Co-isolated analog Compound 2 shows markedly lower NF-κB inhibition; potency profile may shift assay response.
! Compound 3 lacks NF-κB inhibitory activity entirely; substituting may result in pathway non-response.
! Epoxyquinone core does not guarantee NF-κB inhibition; compound-specific validation is required.

Cycloepoxydon: Quantitative Evidence vs. Analogs


NF-κB Inhibition Potency vs. Compound 2

In a direct head-to-head comparison, Cycloepoxydon is significantly more potent than its co-isolated analog 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene (Compound 2) at inhibiting TPA-induced NF-κB mediated SEAP expression [1].

NF-κB Inhibition vs. Compound 2
Head-to-head
4.3–8.7× higher potency (IC50 4.2–8.4 µM vs. 36.4 µM)
Reported higher assay potency vs. structural analog
COS-7 SEAP reporter, TPA 10 ng/mL
NF-κB Inflammation Signal Transduction

Selective NF-κB Activity vs. Compound 3

Cycloepoxydon demonstrates a defined dual inhibitory activity against both NF-κB and AP-1 pathways, whereas its analog 1-hydroxy-2-hydroxymethyl-3-pent-1,3-dienylbenzene (Compound 3) shows only weak inhibition of AP-1 and no effect on NF-κB mediated gene expression [1].

NF-κB Selectivity vs. Compound 3
Head-to-head
Cycloepoxydon IC50 4.2–8.4 µM; Compound 3 no influence on NF-κB
Minor structural variation abolishes pathway activity
Same SEAP reporter assay conditions
NF-κB AP-1 Selectivity

Validated IκB Phosphorylation Inhibition

Electrophoretic mobility shift assays (EMSAs) confirm that Cycloepoxydon's inhibitory effect on NF-κB is mechanistically linked to the inhibition of IκB protein phosphorylation, a critical step preceding NF-κB nuclear translocation and activation [1]. This provides a defined mechanism at the molecular level.

IκB Phosphorylation Mechanism
Supporting evidence
Reduced NF-κB DNA binding (EMSA); inhibition of IκB phosphorylation
Supports mechanism-defined NF-κB probe context
COS-7/HeLa S3, TPA or TNF-α stimulation
IκBα NF-κB Mechanism

Epoxyquinone NF-κB Inhibitor Class Comparison

Cycloepoxydon and panepoxydone are both recognized as fungal secondary metabolites that inhibit NF-κB activation and share a 4-hydroxy-5,6-epoxycyclohexenone core structure [1]. While they are often grouped together in reviews of NF-κB inhibitors, they represent distinct chemical entities. Importantly, related compounds like epoxyquinomicin C, which also shares the core epoxyquinone structure, fail to inhibit NF-κB, highlighting that activity is not a class-wide property [2].

Epoxyquinone Class Caution
Class-level
Panepoxydone inhibits NF-κB; epoxyquinomicin C does not
NF-κB inhibition is not class-wide; Cycloepoxydon structure essential
Cross-study literature observation
NF-κB Panepoxydone Epoxyquinone

Cycloepoxydon: Key Research Applications


NF-κB-Dependent Gene Expression & Inflammation

Cycloepoxydon is an ideal tool compound for in vitro studies (e.g., in COS-7 or HeLa cells) aimed at elucidating the role of the NF-κB pathway in gene expression. Its well-characterized, potent inhibition of both NF-κB and AP-1 mediated transcription, as shown in reporter gene assays (IC50 4.2-8.4 µM for NF-κB) [1], makes it suitable for confirming the involvement of these pathways in cytokine production, cell survival, or other inflammatory processes.

IκB Phosphorylation & NF-κB Nuclear Translocation

The validated mechanism of action—inhibition of IκB phosphorylation [1]—makes Cycloepoxydon a specific tool for dissecting the early signaling events of the canonical NF-κB pathway. Researchers can use it to block NF-κB activation at a defined step, allowing for the study of upstream signaling components or downstream transcriptional consequences without the confounding effects of broad-spectrum kinase inhibitors or proteasome inhibitors.

Comparative NF-κB Inhibitor Studies

Given its unique epoxycyclohexenone structure and defined potency profile, Cycloepoxydon serves as a valuable reference compound in studies comparing the efficacy or mechanism of novel synthetic or natural product NF-κB inhibitors. Its established IC50 values in the SEAP reporter assay (4.2-8.4 µM) provide a quantitative benchmark for assessing the relative potency of new chemical entities in the same experimental system [1].

Application
Selection Property
Validation Focus
NF-κB Reporter Gene Studies
NF-κB/AP-1 dual-inhibition profile
Confirm pathway involvement via reporter endpoints
IκB Phosphorylation & Nuclear Translocation
Defined mechanism (IκB phosphorylation inhibition)
Dissect canonical NF-κB signaling events
Comparative NF-κB Inhibitor Benchmarking
Established reference compound profile
Quantitative potency benchmarking in reporter assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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